molecular formula C13H10N2O2S B2743347 N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 330677-93-5

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2743347
CAS No.: 330677-93-5
M. Wt: 258.3
InChI Key: LMIMVAOOGHDALO-BUHFOSPRSA-N
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Description

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing bacterial growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide stands out due to its unique structure, which combines the benzothiazole and furan moieties.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-15-9-5-2-3-7-11(9)18-13(15)14-12(16)10-6-4-8-17-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIMVAOOGHDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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